molecular formula C20H14Br2N2 B3819377 5,7-dibromo-2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine

5,7-dibromo-2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine

Cat. No. B3819377
M. Wt: 442.1 g/mol
InChI Key: MWQJAKVDHXRJGH-UHFFFAOYSA-N
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Description

“5,7-dibromo-2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine” is a chemical compound with the molecular formula C20H14Br2N2 . It’s a derivative of pyridazine, which is a class of compounds that have been found to exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst gives the corresponding ethoxymethyleneamino intermediate. This intermediate is then allowed to react with ammonium hydroxide at 70 °C .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains two bromine atoms, a methyl group, and two phenyl groups .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the sources, pyridazine derivatives are known to undergo a variety of reactions . For instance, they can participate in aromatic nucleophilic substitution reactions .

Future Directions

The future directions for research on “5,7-dibromo-2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine” and similar compounds could involve further exploration of their pharmacological properties . Additionally, the development of more efficient synthesis methods and the study of their reactivity could be areas of interest .

properties

IUPAC Name

5,7-dibromo-3-methyl-1,4-diphenylcyclopenta[d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Br2N2/c1-24-20(14-10-6-3-7-11-14)18-16(22)12-15(21)17(18)19(23-24)13-8-4-2-5-9-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQJAKVDHXRJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C(=CC(=C2C(=N1)C3=CC=CC=C3)Br)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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